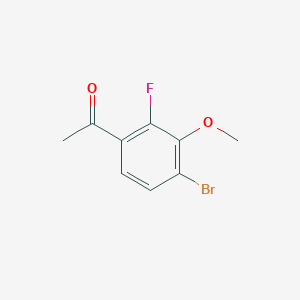
1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of ethanone, featuring a bromo, fluoro, and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-fluoro-3-methoxyphenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and methoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Comparison: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can affect its reactivity and properties. For example, the presence of both bromo and fluoro groups can enhance its electrophilic character, making it more reactive in substitution reactions compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 |
InChI Key |
NTBFARDNXZVGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


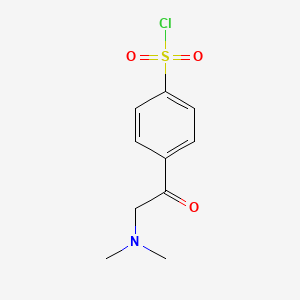
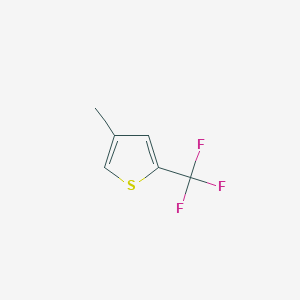
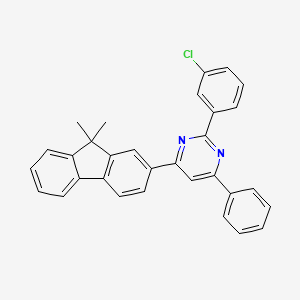


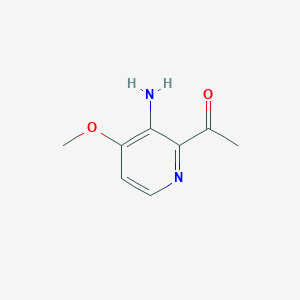
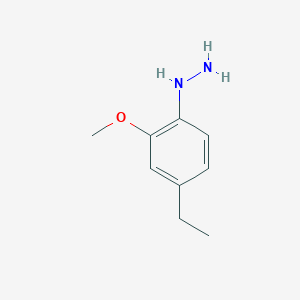
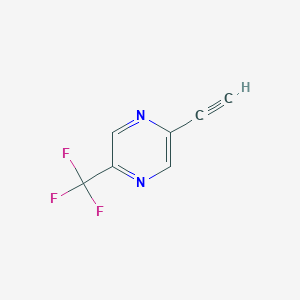
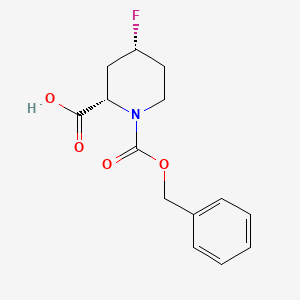
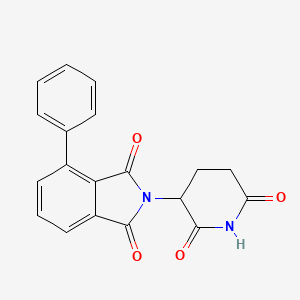
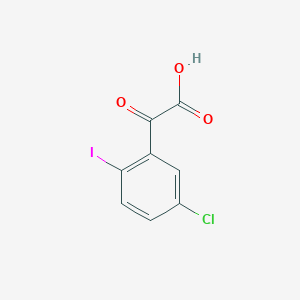

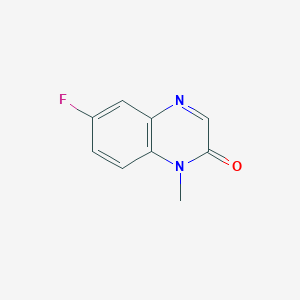
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
